Estradiol Valerate EP Impurity H

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

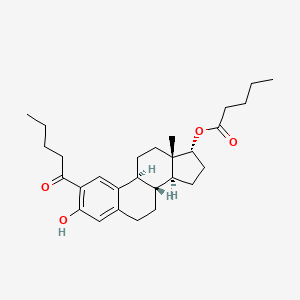

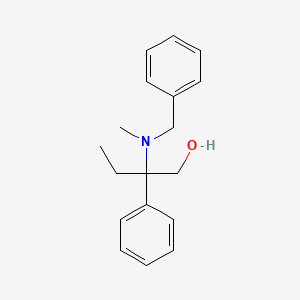

Estradiol Valerate EP Impurity H, also known as 3-Hydroxy-2-pentanoylestra-1,3,5 (10)-trien-17β-yl Pentanoate , is a derivative of Estradiol Valerate. Estradiol Valerate is a prodrug of Estradiol, a naturally occurring hormone that circulates endogenously within the human body . It is used as a main component of hormonal contraceptive and as a hormone replacement therapy .

Molecular Structure Analysis

The molecular structure of Estradiol Valerate EP Impurity H is represented by the formula C28H40O4 . The exact structural details are not available in the retrieved resources.科学的研究の応用

Quality Control and Assurance in Pharmaceutical Production

Estradiol Valerate EP Impurity H is utilized in the pharmaceutical industry for Quality Control (QC) and Quality Assurance (QA) during the commercial production of Estradiol Valerate and its related formulations . It plays a crucial role in ensuring the purity and consistency of the final product.

Hormone Replacement Therapy (HRT)

This compound is involved in the development of HRT medications. It’s used to study the stability of drug products and to develop analytical methodologies for identifying drug degradation profiles, which is essential for the safety and efficacy of HRT treatments .

In Vitro Fertilization (IVF)

As a source of 17β-estradiol, this compound is used in IVF research. It’s essential for preparing the endometrium for implantation and supporting early pregnancy .

Development of Reference Materials

This impurity is used in the development of matrix-based reference materials for 17 beta-estradiol, which are crucial for improving clinical routine testing and providing traceability of results .

Aquaculture

In aquaculture, Estradiol Valerate EP Impurity H is used to culture single-sex populations among fish, which is beneficial for controlling breeding and improving stock management .

作用機序

Target of Action

Estradiol Valerate EP Impurity H, also known as 2-Valeryl-17beta-estradiol 17-Valerate, is a pro-drug ester of Estradiol . Estradiol is the most potent form of all mammalian estrogenic steroids and acts as the major female sex hormone . The primary targets of this compound are the Estrogen Receptors (ER), including ERα and ERβ subtypes . These receptors are located in various tissues including the breasts, uterus, ovaries, skin, prostate, bone, fat, and brain .

Mode of Action

As a pro-drug of estradiol, Estradiol Valerate EP Impurity H has the same downstream effects within the body through binding to the Estrogen Receptor . Following absorption, the esters are cleaved, resulting in the release of endogenous estradiol, or 17β-estradiol . This released estradiol then binds to the estrogen receptors, exerting its estrogenic effects .

Biochemical Pathways

The primary source of estrogen in normally cycling adult women is the ovarian follicle, which secretes 70 to 500 mcg of estradiol daily, depending on the phase of the menstrual cycle . After menopause, most endogenous estrogen is produced by conversion of androstenedione, secreted by the adrenal cortex, to estrone by peripheral tissues .

Pharmacokinetics

Estradiol Valerate EP Impurity H is commonly produced with an ester side-chain as endogenous estradiol has very low oral bioavailability on its own (2-10%) . Esterification of estradiol aims to improve absorption and bioavailability after oral administration or to sustain release from depot intramuscular injections through improved lipophilicity . The terminal elimination half-life of estradiol was calculated at 16.9 +/- 6.0 hours .

Result of Action

The action of Estradiol Valerate EP Impurity H results in the exertion of estrogenic effects in the body . It is used to treat some effects of menopause, hypoestrogenism, androgen-dependent carcinoma of the prostate, and in combination products for endometriosis and contraception .

Action Environment

The action, efficacy, and stability of Estradiol Valerate EP Impurity H can be influenced by various environmental factors. For instance, the application of sunscreen or lotion can alter the Cmax of estradiol

Safety and Hazards

While specific safety and hazard information for Estradiol Valerate EP Impurity H is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

特性

IUPAC Name |

[(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O4/c1-4-6-8-24(29)22-17-21-18(16-25(22)30)10-11-20-19(21)14-15-28(3)23(20)12-13-26(28)32-27(31)9-7-5-2/h16-17,19-20,23,26,30H,4-15H2,1-3H3/t19-,20+,23-,26+,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEHQVRHZNOVQO-AZAHOBRUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=C2CCC3C(C2=C1)CCC4(C3CCC4OC(=O)CCCC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)C1=C(C=C2CC[C@@H]3[C@@H](C2=C1)CC[C@]4([C@H]3CC[C@H]4OC(=O)CCCC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Estradiol Valerate EP Impurity H | |

CAS RN |

1421283-56-8 |

Source

|

| Record name | [(8R,9S,13S,14S,17R)-3-hydroxy-13-methyl-2-pentanoyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-Amino-2-[benzyl(carboxy)amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B588906.png)

![(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1](/img/structure/B588922.png)